10alpha-Hydroxy-beta-isomorphine
Description
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4S,4aR,5R,7aS,12bS,13S)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9,13-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-17-11-5-4-9(19)13(17)14(18)15(21)8-2-3-10(20)16(22-11)12(8)17/h2-5,9,11,13-15,19-21H,6-7H2,1H3/t9-,11+,13+,14+,15+,17-/m1/s1 |
InChI Key |
NRTVZEUDAAWSHI-LHSDCZHYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy-beta-isomorphine typically involves the oxidation of codeine. The process begins with the oxidation of codeine using chromium (VI) oxide in dilute sulfuric acid, which yields 10alpha-hydroxycodeine . This intermediate is then acetylated to form a diacetate, which is subsequently O-demethylated using boron tribromide to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process would likely involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Formation via O-Demethylation
10α-Hydroxy-β-isomorphine (5 ) was isolated during the boron tribromide-mediated O-demethylation of 6-O-acetyl-10α-acetoxycodeine (3 ) (Fig. 1) . The reaction proceeded as follows:
-
Oxidation : Codeine (1 ) was oxidized with chromium(VI) oxide in dilute sulfuric acid to yield 10α-hydroxycodeine (2 ).
-
Acetylation : Compound 2 was acetylated to form 6-O-acetyl-10α-acetoxycodeine (3 ).
-
O-Demethylation : Treatment of 3 with boron tribromide in dichloromethane at 0–25°C produced a mixture of 10α-hydroxymorphine (4 ) and 10α-hydroxy-β-isomorphine (5 ) .
| Step | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| 1 | CrO₃, H₂SO₄ | 2 | 63% |
| 2 | Ac₂O, pyridine | 3 | 80% |
| 3 | BBr₃, CH₂Cl₂ | 4 + 5 | 50% (5 ) |
Structural Confirmation
-
Spectral Analysis : NMR (¹H, ¹³C) and NOE experiments confirmed the β-isomorphine configuration (Table 1) .
-
Capillary Zone Electrophoresis (CZE) : Separation of 4 and 5 achieved using hydroxypropyl-β-cyclodextrin .
Table 1 : Key NMR Data for 10α-Hydroxy-β-isomorphine (5 )
| Proton | δ (ppm) | Multiplicity | Correlation (NOE) |
|---|---|---|---|
| H-5 | 4.43 | d | H-8, H-9 |
| H-8 | 3.12 | m | H-7, H-14 |
| H-14 | 2.75 | dd | H-8, H-9 |
Oxidation Susceptibility
The 10α-hydroxy group in β-isomorphine is prone to oxidation under acidic or oxidative conditions, analogous to 10α-hydroxymorphine. Stability studies in morphine formulations suggest potential degradation pathways involving:
Functional Group Modifications
-
Acetylation : The 8- and 10α-hydroxy groups react with acetic anhydride to form diacetyl derivatives .
-
Epimerization : Under basic conditions, β-isomorphine may isomerize to α-configurations, though this was not observed in synthesis .
Chromatographic Separation
-
CZE Conditions :
Mass Spectrometry
Comparative Reactivity with Morphine Derivatives
| Property | 10α-Hydroxy-β-isomorphine | 10α-Hydroxymorphine |
|---|---|---|
| C-10 Configuration | β-OH | α-OH |
| Opioid Activity | Not reported | Weak μ-agonist |
| Stability | Prone to oxidation | More stable |
Research Implications
Scientific Research Applications
10alpha-Hydroxy-beta-isomorphine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10alpha-Hydroxy-beta-isomorphine is similar to that of other morphine derivatives. It likely exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the ascending pain pathways, leading to decreased perception and response to pain . The presence of the hydroxyl group at the 10th position may influence its binding affinity and potency compared to other morphine derivatives .
Comparison with Similar Compounds
Key Observations :
- 10α-Hydroxy-β-isomorphine vs. 10α-Hydroxymorphine: Both share the 10α-hydroxyl group but differ in backbone configuration (β vs. α).
- Morphine : Lacks the 10α-hydroxyl group but has hydroxyls at positions 3 and 6, critical for μ-opioid receptor agonism.
- Codeine : A prodrug with a methylated 3-hydroxyl group, reducing receptor affinity until metabolized to morphine.
Analytical Differentiation
Capillary zone electrophoresis (CZE) effectively separates morphine and its 10-hydroxy analogues based on charge-to-mass ratios . For example:
- 10α-Hydroxy-β-isomorphine : Higher polarity due to the 10α-hydroxyl group compared to morphine.
- Codeine : Lower polarity than morphine due to 3-OCH₃ substitution.
Pharmacological Implications (Inferred)
- Receptor Binding : The 10α-hydroxyl may enhance hydrogen bonding with opioid receptors, but the β-configuration could reduce affinity compared to α-isomers.
- Metabolism : Hydroxylation at position 10 may increase water solubility, altering pharmacokinetics (e.g., reduced blood-brain barrier penetration vs. morphine).
Handling and Regulatory Notes
Q & A
Q. What are the primary analytical methods for identifying 10α-Hydroxy-β-isomorphine in complex biological matrices, and how are they optimized for specificity?
Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) are standard techniques. Optimization involves adjusting mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve structural isomers. Validation requires spiked recovery experiments in target matrices (e.g., plasma, tissue homogenates) to confirm limits of detection (LOD) and quantification (LOQ) .
Q. How is 10α-Hydroxy-β-isomorphine synthesized, and what are the critical challenges in achieving stereochemical purity?
Methodological Answer: Synthesis typically involves stereoselective hydroxylation of β-isomorphine precursors using cytochrome P450 enzymes or chemical catalysts. Key challenges include minimizing epimerization during purification. Strategies include low-temperature crystallization and chiral stationary phase chromatography. Purity is validated via enantiomeric excess (EE) calculations using circular dichroism (CD) spectroscopy .
Q. What in vitro assays are suitable for preliminary screening of 10α-Hydroxy-β-isomorphine’s biological activity?
Methodological Answer: Radioligand binding assays (e.g., μ-opioid receptor affinity) and functional assays (e.g., cAMP inhibition in CHO-K1 cells) are foundational. Dose-response curves (EC₅₀/IC₅₀) must account for solvent interference (e.g., DMSO < 0.1%). Positive controls (e.g., morphine) and negative controls (vehicle-only) are mandatory to validate assay conditions .
Q. How should researchers design a literature review to contextualize 10α-Hydroxy-β-isomorphine within existing opioid research?
Methodological Answer: Use systematic review protocols with search terms like "(10α-Hydroxy-β-isomorphine) AND (opioid receptor affinity OR metabolic stability)". Prioritize peer-reviewed journals indexed in PubMed/Scopus, excluding non-academic sources. Critically evaluate contradictions in reported receptor binding affinities, noting variations in assay conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How can conflicting data on 10α-Hydroxy-β-isomorphine’s metabolic stability be resolved across different experimental models?
Methodological Answer: Contradictions often arise from interspecies differences in cytochrome P450 isoforms (e.g., human CYP3A4 vs. rat CYP2D6). Use interspecies scaling models or humanized liver chimeric mice for translational relevance. Parallel incubations in microsomal vs. hepatocyte systems can clarify phase I/II metabolism discrepancies .
Q. What strategies mitigate off-target effects of 10α-Hydroxy-β-isomorphine in in vivo neuropharmacological studies?
Methodological Answer: Employ conditional knockout models (e.g., μ-opioid receptor-deficient mice) to isolate target-specific effects. Pharmacokinetic/pharmacodynamic (PK/PD) modeling with cerebrospinal fluid (CSF) sampling ensures CNS bioavailability is measured. Off-target screening via broad-panel GPCR assays is recommended pre-in vivo testing .
Q. How should researchers design a study to investigate 10α-Hydroxy-β-isomorphine’s structure-activity relationship (SAR) relative to morphine derivatives?
Methodological Answer: Use computational molecular docking (e.g., AutoDock Vina) to predict binding poses at μ-opioid receptors, followed by synthesis of analogs with modified hydroxylation sites. Validate SAR via comparative IC₅₀ assays and molecular dynamics simulations to assess ligand-receptor residence time .
Q. What statistical approaches are optimal for analyzing dose-dependent analgesic efficacy in heterogeneous animal cohorts?
Methodological Answer: Mixed-effects models account for intra-subject variability in pain response (e.g., tail-flick latency). Stratify animals by baseline pain thresholds and use covariate adjustment. Power analysis (α=0.05, β=0.2) ensures adequate sample size to detect ≥30% efficacy differences .
Q. How can researchers address discrepancies in reported plasma protein binding (PPB) values for 10α-Hydroxy-β-isomorphine?
Methodological Answer: Standardize PPB assays using equilibrium dialysis (37°C, pH 7.4) with isotonic phosphate buffer. Validate against ultracentrifugation results. Note that albumin vs. α₁-acid glycoprotein binding ratios vary with pathological states (e.g., inflammation), requiring cohort-specific normalization .
Q. What ethical and methodological considerations apply to human tissue-based studies of 10α-Hydroxy-β-isomorphine’s metabolites?
Methodological Answer: Obtain IRB approval for cadaveric tissue use, ensuring donor consent includes metabolite profiling. Use LC-MS/MS with stable isotope-labeled internal standards to quantify low-abundance metabolites. Anonymize data per GDPR/HIPAA guidelines and publish in compliance with FAIR principles .
Methodological Guidance for Contradiction Analysis
- Data Reconciliation : Cross-validate findings using orthogonal techniques (e.g., ELISA vs. LC-MS for concentration measurements) .
- Hypothesis Refinement : Use null hypothesis significance testing (NHST) with Bonferroni correction for multi-factorial experiments .
- Peer Review : Submit conflicting data to open-access platforms (e.g., bioRxiv) for community feedback before final publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
